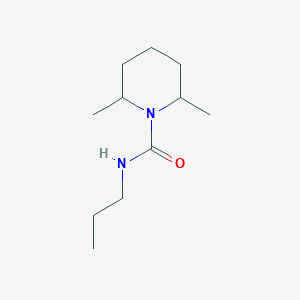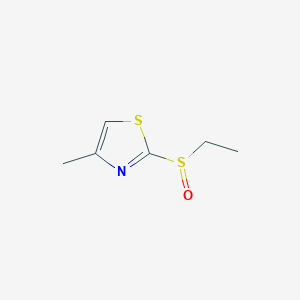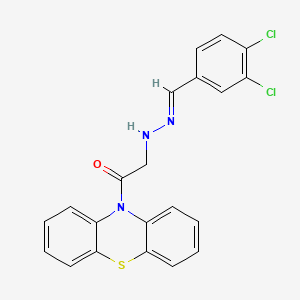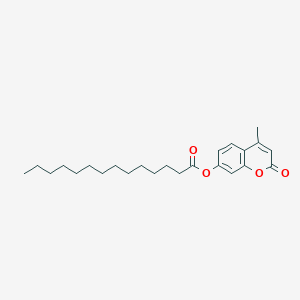
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate is a chemical compound that belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system substituted with a methyl group and a tetradecanoate ester group. Benzopyrans are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate typically involves the esterification of 4-Methyl-2-oxo-2H-1-benzopyran-7-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzopyran derivatives .
Applications De Recherche Scientifique
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-(3-(trifluoromethyl)phenyl)carbamate
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl-beta-D-glucopyranosiduronic acid methyl ester 2,3,4-triacetate
- 4-Methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside
Uniqueness
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate is unique due to its specific ester linkage with tetradecanoic acid, which imparts distinct physicochemical properties and biological activities. This ester linkage can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
66185-73-7 |
|---|---|
Formule moléculaire |
C24H34O4 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl) tetradecanoate |
InChI |
InChI=1S/C24H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(25)27-20-15-16-21-19(2)17-24(26)28-22(21)18-20/h15-18H,3-14H2,1-2H3 |
Clé InChI |
GXPBVRKZYNQZNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


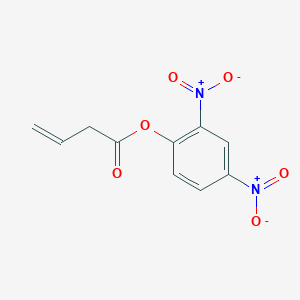
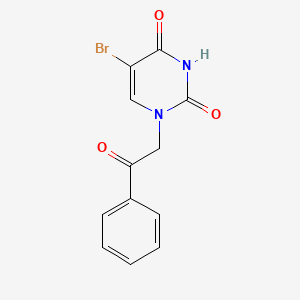
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)



![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)


